(S)-2-Amino-N-(3-bromo-benzyl)-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(3-bromophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-7(12)10(14)13-6-8-3-2-4-9(11)5-8/h2-5,7H,6,12H2,1H3,(H,13,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUVXBCMYWHMOO-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CC=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CC(=CC=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-(3-bromo-benzyl)-propionamide is a chiral amide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromo-substituted benzyl moiety and an amino group, is part of a class of amino acid derivatives that exhibit diverse pharmacological properties. This article explores the biological activity of this compound, including its antioxidant, anticancer, and neuroprotective effects, as well as its synthesis and interaction with biological targets.
Structure
This compound features:
- Chiral Center : The (S) configuration indicates specific stereochemistry, which can influence its biological interactions.
- Functional Groups : The presence of an amino group and a bromo-substituted benzyl moiety contributes to its reactivity and potential interactions with biological systems.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Chiral Center | (S) configuration |
| Functional Groups | Amino group, bromo-substituted benzyl |
| Molecular Formula | CHBrNO |
Antioxidant Properties
Research indicates that compounds similar to this compound possess significant antioxidant activity . These compounds can scavenge free radicals, which is crucial in combating oxidative stress-related diseases. The antioxidant mechanism primarily involves the donation of electrons to reactive oxygen species (ROS), thereby neutralizing their harmful effects.
Anticancer Activity
This compound has shown promise in anticancer studies . Similar compounds have been reported to induce apoptosis in cancer cells through mechanisms involving oxidative stress modulation. For instance, studies have demonstrated that certain derivatives can inhibit tumor growth in vitro and in vivo by triggering apoptotic pathways.
Neuroprotective Effects
The neuroprotective potential of this compound is also noteworthy. Certain derivatives have been investigated for their ability to protect against neurodegenerative diseases such as Alzheimer's. This protective effect may be attributed to their ability to modulate neurotransmitter systems or reduce neuroinflammation.
The mechanism of action for this compound involves its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors, modulating their activity and influencing signaling pathways critical for cellular function.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Amine : Starting materials undergo reactions to introduce the amino group.
- Bromination : The bromine substituent is introduced at the benzyl position through electrophilic substitution reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Formation of the amino group |
| Step 2 | Electrophilic bromination at benzyl position |
| Step 3 | Purification of the final product |
Case Studies and Research Findings
Several studies have explored the biological activities associated with this compound:
- Antioxidant Study : A study demonstrated that this compound exhibited significant free radical scavenging activity, comparable to known antioxidants like ascorbic acid.
- Cancer Cell Line Testing : In vitro assays on various cancer cell lines indicated that this compound could reduce cell viability significantly, suggesting its potential as a therapeutic agent against certain cancers.
- Neuroprotection Assays : Research involving animal models showed that this compound could mitigate cognitive decline associated with neurodegenerative conditions by reducing oxidative stress markers in brain tissues.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds to (S)-2-Amino-N-(3-bromo-benzyl)-propionamide include derivatives with variations in the benzyl substituent, amide nitrogen substitution, or stereochemistry. Below is a detailed comparison based on substituent effects, physicochemical properties, and biological relevance:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects: Electron-Withdrawing Groups (EWGs): Bromo (), fluoro (), cyano (), and nitro () substituents enhance electrophilicity and may improve binding to biological targets (e.g., enzymes or receptors). Steric Effects: Bulkier groups like bromo () and heterocyclic moieties () may hinder molecular packing, affecting crystallinity and solubility.
Physicochemical Properties: Polarity: Cyano () and nitro () groups increase polarity, whereas N-alkylation (e.g., N-ethyl in ) counterbalances this by enhancing lipophilicity. Spectroscopic Signatures: IR and Raman spectra () can distinguish between substituents (e.g., C≡N stretch ~2240 cm⁻¹ for cyano vs. NO₂ asymmetric stretch ~1520 cm⁻¹ for nitro).
Biological Relevance: Cardiovascular Activity: The propionamide derivative Ro 22-9194 () demonstrates enantiomer-specific effects on dog heart preparations, suggesting chiral analogs like this compound may exhibit similar stereoselective activity.
Preparation Methods
B(OCH₂CF₃)₃-Mediated Coupling
The direct amidation of carboxylic acids with amines using B(OCH₂CF₃)₃ (prepared from B₂O₃ and 2,2,2-trifluoroethanol) offers a racemization-free route to chiral amides.
Procedure:
-
Activation of L-Alanine : Combine equimolar L-alanine and 3-bromo-benzylamine in acetonitrile.
-
Reagent Addition : Add B(OCH₂CF₃)₃ (1.2 equiv) and stir at 25°C for 12–24 hours.
-
Workup : Filter through a resin (e.g., Amberlyst® 15) to remove borate byproducts.
Key Data:
This method avoids aqueous workup, preserving acid- and base-sensitive functionalities.
Bromination Strategies for 3-Bromo-benzylamine Synthesis
Electrophilic Aromatic Bromination
Bromination of benzylamine derivatives requires careful regiocontrol to favor the meta-position.
Procedure:
Challenges:
-
Regioselectivity : Uncontrolled bromination yields ortho/para mixtures.
-
Mitigation : Use directing groups (e.g., acrylamide) to enhance meta-selectivity.
Ammonolysis of Halogenated Precursors
Halogen Displacement Under Pressure
Patent WO2013072933A2 describes ammonolysis of N-benzyl-2-bromo-3-methoxypropionamide at elevated pressures (4–5 kg/cm²) to introduce amino groups.
Adaptation for Target Molecule:
Key Parameters:
Stereochemical Control and Resolution
Chiral Pool Synthesis
Using L-alanine as the chiral precursor ensures retention of the S-configuration.
Process:
Advantages:
Comparative Analysis of Methods
| Method | Yield | Stereopurity | Scalability | Complexity |
|---|---|---|---|---|
| B(OCH₂CF₃)₃ Coupling | 85% | >98% ee | High | Low |
| Ammonolysis | 70% | Racemic | Moderate | Moderate |
| Chiral Resolution | 60% | >99% ee | Low | High |
Key Insight : Direct amidation using borate esters outperforms traditional ammonolysis in yield and stereochemical fidelity.
Industrial-Scale Considerations
Solvent and Reagent Selection
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (S)-2-Amino-N-(3-bromo-benzyl)-propionamide, and how do reaction conditions (e.g., catalysts, solvents) impact yield and stereochemical purity?
- Methodological Answer : The synthesis typically involves bromination of a phenylalanine derivative followed by amide coupling. For example, bromination using N-bromosuccinimide (NBS) in dichloromethane under controlled temperature (0–25°C) ensures regioselectivity at the ortho position. Subsequent coupling with 3-bromo-benzylamine requires activating agents like HATU or EDCI in DMF, with pH adjustments (7–9) to minimize racemization . Yield optimization hinges on stoichiometric ratios (1:1.2 for amine:carboxylic acid) and inert atmospheres to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. Which analytical techniques are critical for confirming the structural integrity and stereochemistry of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify the benzyl proton environment (δ 7.2–7.4 ppm for aromatic H) and confirm stereochemistry via coupling constants ( for chiral center protons) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 297.03 (CHBrNO) and fragments (e.g., loss of Br at m/z 218) .
- Chiral HPLC : Using a Chiralpak AD-H column (hexane:isopropanol 90:10) resolves enantiomers, ensuring >99% enantiomeric excess .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity (e.g., enzyme inhibition vs. receptor antagonism) be systematically resolved?
- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell lines, substrate concentrations). To resolve:
- Dose-Response Curves : Compare IC values across multiple assays (e.g., fluorogenic kinase assays vs. radioligand binding) to identify target specificity .
- Mutagenesis Studies : Modify the benzyl or amide groups (e.g., substituting Br with Cl) to assess structural determinants of activity. For example, 3-chloro analogs show reduced kinase inhibition but enhanced GPCR binding .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with targets like tyrosine kinases or σ-1 receptors, validating with site-directed mutagenesis .
Q. What experimental strategies enhance the compound’s stability in physiological buffers for long-term in vitro studies?
- Methodological Answer :
- pH Optimization : Stability assays in PBS (pH 7.4) vs. HEPES (pH 7.0) reveal degradation rates. At pH >8, hydrolysis of the amide bond accelerates, necessitating buffering below pH 7.5 .
- Temperature Control : Storage at −80°C in anhydrous DMSO (≤1% v/v in assays) prevents aggregation. Lyophilization with trehalose (1:1 w/w) improves shelf life .
- Light Protection : Amber vials prevent bromine-mediated photodegradation, as UV-Vis spectra show increased absorbance at 320 nm under light exposure .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
- Methodological Answer :
- LogP Optimization : Replace the 3-bromo group with trifluoromethyl (logP = 2.1 vs. 2.8 for Br) to enhance lipophilicity. Parallel artificial membrane permeability assays (PAMPA) predict BBB penetration .
- Hydrogen Bond Donor Reduction : Methylation of the amide nitrogen (N-methylpropionamide) reduces H-bond donors from 2 to 1, improving passive diffusion in MDCK-MDR1 monolayers .
- Prodrug Strategies : Esterification of the carboxylic acid (e.g., ethyl ester) increases logD by 1.5 units, with in vitro hydrolysis studies confirming reconversion in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
